molecular formula C12H17F B14133048 1-Fluoro-2,3-diisopropylbenzene CAS No. 87591-02-4

1-Fluoro-2,3-diisopropylbenzene

Cat. No.: B14133048
CAS No.: 87591-02-4
M. Wt: 180.26 g/mol
InChI Key: XRRTZGNPIHXBAN-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-diisopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and two isopropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2,3-diisopropylbenzene can be synthesized through several methods. One common approach involves the fluorination of 2,3-diisopropylbenzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2,3-diisopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-2,3-diisopropylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluoro-2,3-diisopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include alterations in enzyme activity, receptor binding, or signal transduction processes .

Comparison with Similar Compounds

  • 1,2-Diisopropylbenzene
  • 1,3-Diisopropylbenzene
  • 1,4-Diisopropylbenzene
  • Fluorobenzene

Comparison: 1-Fluoro-2,3-diisopropylbenzene is unique due to the specific positioning of the fluorine atom and isopropyl groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers and other fluorinated benzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

87591-02-4

Molecular Formula

C12H17F

Molecular Weight

180.26 g/mol

IUPAC Name

1-fluoro-2,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H17F/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9H,1-4H3

InChI Key

XRRTZGNPIHXBAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)C(C)C

Origin of Product

United States

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